1-Benzyl-2,2,3,3-tetradeuteriopiperidin-4-one
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Description
1-Benzyl-2,2,3,3-tetradeuteriopiperidin-4-one is a deuterated derivative of piperidinone, a compound that features a piperidine ring with a ketone functional group. The incorporation of deuterium atoms into the molecule can significantly alter its physical and chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2,3,3-tetradeuteriopiperidin-4-one typically involves the deuteration of 1-benzylpiperidin-4-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-benzyl-2,2,3,3-tetradeuteriopiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,8D2 |
InChI Key |
SJZKULRDWHPHGG-GBIJOAKOSA-N |
Isomeric SMILES |
[2H]C1(C(=O)CCN(C1([2H])[2H])CC2=CC=CC=C2)[2H] |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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